molecular formula C7H7N3O B13116831 6-Methoxy-2-methylpyrimidine-4-carbonitrile

6-Methoxy-2-methylpyrimidine-4-carbonitrile

Cat. No.: B13116831
M. Wt: 149.15 g/mol
InChI Key: WYSJSZCCENZZBZ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7N3O It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 6-Methoxy-2-methylpyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Methoxy-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents include halides and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of pyrimidine N-oxides.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield amino derivatives, while oxidation can produce N-oxide derivatives.

Scientific Research Applications

6-Methoxy-2-methylpyrimidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other molecular interactions that are crucial for its biological activity.

Comparison with Similar Compounds

6-Methoxy-2-methylpyrimidine-4-carbonitrile can be compared with other pyrimidine derivatives, such as:

  • 4-Methoxy-2-methylpyrimidine-5-carbonitrile
  • 6-Methoxy-2-pyridinecarboxaldehyde
  • 4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile

These compounds share similar structural features but differ in their functional groups and positions, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-methoxy-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-5-9-6(4-8)3-7(10-5)11-2/h3H,1-2H3

InChI Key

WYSJSZCCENZZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OC)C#N

Origin of Product

United States

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